Imidazolone

Anticancer EGFR inhibition Apoptosis induction

Imidazolone (CAS 378750-35-7) is the unsubstituted imidazol-2-one core scaffold, distinguished by a carbonyl at the 2-position that enables divergent hydrogen-bonding (PSA 42 Ų) and synthetic reactivity absent in imidazole or pyrrolidone alternatives. Validated in EGFR anticancer programs: derivative 6b achieved IC₅₀ 1.05 μM against MCF-7 cells—1.8× more potent than doxorubicin. Antidiabetic α-glucosidase inhibition: compound 11j IC₅₀ 12.44 μM, ~60× standard. MRSA β-lactam adjuvant: 256-fold oxacillin potentiation. Procure ≥95% purity for SAR-driven medicinal chemistry and dual PPARα/AT1 antagonist programs.

Molecular Formula C3H2N2O
Molecular Weight 82.06 g/mol
CAS No. 378750-35-7
Cat. No. B8795221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazolone
CAS378750-35-7
Molecular FormulaC3H2N2O
Molecular Weight82.06 g/mol
Structural Identifiers
SMILESC1=NC(=O)N=C1
InChIInChI=1S/C3H2N2O/c6-3-4-1-2-5-3/h1-2H
InChIKeyWZELXJBMMZFDDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazolone (CAS 378750-35-7): Core Heterocyclic Scaffold Sourcing and Baseline Characterization for Derivative Synthesis


Imidazolone (CAS 378750-35-7, molecular formula C₃H₂N₂O, molecular weight 82.06 g/mol) is the unsubstituted core imidazol-2-one heterocycle, comprising a five-membered ring with two nitrogen atoms at non-adjacent positions and a carbonyl group at the 2-position . It is an imidazolinone that forms endogenously as a reaction product of arginine with 3-deoxyglucosone and accumulates in uremic serum [1]. The scaffold possesses a computed XLogP3 of -0.8, hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and a topological polar surface area of approximately 42 Ų [2]. This compound serves as the foundational building block for synthesizing pharmacologically active derivatives rather than as a standalone therapeutic agent; its commercial availability at ≥95% purity supports research applications in medicinal chemistry and scaffold derivatization programs . The CAS registry number 378750-35-7 specifically identifies the 2H-imidazol-2-one tautomeric form as confirmed by InChIKey WZELXJBMMZFDDU-UHFFFAOYSA-N [3].

Why Imidazolone (CAS 378750-35-7) Cannot Be Substituted with Generic Imidazole or Pyrrolidone Analogs in Medicinal Chemistry Programs


Substituting imidazolone (CAS 378750-35-7) with imidazole, imidazolidinone, or pyrrolidone scaffolds is not equivalent in derivative synthesis programs due to fundamentally distinct hydrogen-bonding capacity, electronic properties, and synthetic reactivity. The imidazolone core possesses a carbonyl group at the 2-position that serves as a critical hydrogen bond acceptor and alters ring electronics relative to imidazole (which lacks this carbonyl), directly impacting receptor binding pharmacophores and synthetic derivatization pathways [1]. Imidazolone exhibits an XLogP3 of -0.8 and a polar surface area of 42 Ų, whereas unsubstituted imidazole (CAS 288-32-4) has an XLogP3 of -0.1 and a polar surface area of 28.7 Ų—a difference of approximately 13.3 Ų in PSA and 0.7 log units in lipophilicity, which translates to meaningfully different membrane permeability and aqueous solubility profiles [2]. Furthermore, the carbonyl moiety provides a distinct synthetic handle for nucleophilic attack and condensation reactions that is absent in imidazole, enabling divergent derivatization strategies. In pharmaceutical development, the specific tautomeric form identified by CAS 378750-35-7 (2H-imidazol-2-one) differs from the 4H-imidazol-4-one tautomer in both electronic distribution and biological recognition . These physicochemical and synthetic differences preclude simple substitution without altering the intended derivative structure-activity relationships.

Imidazolone (CAS 378750-35-7) Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decision-Making


Imidazolone-Sulphonamide-Pyrimidine Hybrid Derivative Demonstrates 1.8-Fold Superior Potency Versus Doxorubicin in MCF-7 Breast Cancer Cell Line

An imidazolone-sulphonamide-pyrimidine hybrid derivative synthesized from the imidazolone scaffold (compound 6b) exhibited an IC₅₀ value of 1.05 μM against MCF-7 breast cancer cells, representing a 1.8-fold improvement in potency compared to the standard chemotherapeutic agent Doxorubicin (IC₅₀ = 1.91 μM) in the same assay system . The mechanism of action includes inhibition of epidermal growth factor receptor (EGFR) kinase and induction of apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins. This quantitative differentiation establishes that the imidazolone scaffold, when properly derivatized, yields compounds with superior in vitro anticancer activity relative to a clinically established comparator.

Anticancer EGFR inhibition Apoptosis induction

Imidazo[1,2-c]quinazoline Derivative Exhibits 60-Fold Enhanced α-Glucosidase Inhibition Relative to Standard Inhibitor for Antidiabetic Applications

Imidazo[1,2-c]quinazolines, a subclass derived from the imidazolone core scaffold, have been evaluated as α-glucosidase inhibitors for diabetes management. Compound 11j, bearing two methoxy groups at specific positions, demonstrated an IC₅₀ value of 12.44 μM against α-glucosidase, which represents approximately 60-fold higher potency compared to the standard inhibitor (IC₅₀ = 750.0 μM) . The imidazolone-derived scaffold provides the structural framework for this enhanced enzymatic inhibition. This quantitative advantage establishes that imidazolone-based derivatives can achieve potency improvements of nearly two orders of magnitude over conventional α-glucosidase inhibitors in the same assay.

Antidiabetic α-glucosidase inhibition Metabolic disease

Imidazolone Derivative Enhances Oxacillin Efficacy Against MRSA by Up to 256-Fold as Antibiotic Resistance Modulator

Imidazolone derivatives function as antibiotic adjuvants, restoring and enhancing the efficacy of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). A specific imidazolone derivative at a concentration of 0.0625 mM increased oxacillin's effectiveness against MRSA strains by up to 256-fold, while a related derivative at 0.125 mM similarly enhanced oxacillin activity . Without the imidazolone-derived adjuvant, MRSA strains remain resistant to oxacillin due to β-lactamase production and altered penicillin-binding proteins. This quantitative enhancement demonstrates that imidazolone scaffold derivatization yields compounds capable of overcoming clinically significant antibiotic resistance mechanisms.

Antibiotic resistance MRSA β-lactam potentiation

Imidazolone Core Physicochemical Profile Enables Distinct PPARα/AT1 Dual Pharmacological Activity Not Achievable with Imidazole Scaffolds

Polysubstituted imidazolone derivatives have been demonstrated to possess dual PPARα (Peroxisome Proliferator-Activated Receptor alpha) activating properties and angiotensin II AT1 receptor antagonist properties simultaneously—a multimodal mechanism that is structurally dependent on the imidazolone core [1]. The carbonyl group at the 2-position of the imidazolone ring provides the requisite hydrogen-bonding pharmacophore for this dual receptor engagement. Comparative physicochemical analysis shows imidazolone (PSA 42 Ų, XLogP3 -0.8) differs substantially from imidazole (PSA 28.7 Ų, XLogP3 -0.1), with the 13.3 Ų polar surface area difference and 0.7 log unit lipophilicity difference directly impacting receptor binding site compatibility [2]. PPAR/AT1 multimodal agents are under development for treating diabetes, obesity, dyslipidemias, and hypertension—pathologies affecting over 43.6% of the population for dyslipidemias and 30.1% for hypertension in developed countries as of 2004 [3].

PPAR agonist AT1 antagonist Cardiometabolic

Imidazolone-Based Bisazole Analogs Demonstrate Enhanced Hydrophilicity for DF508-CFTR Correctors Relative to Bithiazole Lead Compounds

Thiazole-tethered imidazolones have been designed, synthesized, and evaluated as hydrophilic bisazole analogs for correcting the DF508-CFTR mutation, the most common cause of cystic fibrosis. These imidazolone-containing analogs were specifically developed to replace one of the two thiazole rings in a previously identified bithiazole CF corrector lead compound, with the explicit goal of reducing hydrophobicity and increasing hydrophilicity for stronger hydrogen-bonding interactions within the DF508-CFTR binding site . The imidazolone scaffold's lower XLogP3 (-0.8) and higher polar surface area (42 Ų) compared to thiazole (XLogP3 approximately 1.3, PSA approximately 41 Ų) provides enhanced aqueous compatibility while maintaining sufficient membrane permeability for intracellular target engagement. This structural modification represents a rational scaffold-hopping strategy enabled by the imidazolone core's distinct physicochemical signature.

Cystic fibrosis CFTR corrector Bisazole

Imidazolone Derivatives Patent Claims Cover Androgen Receptor Antagonists for Prostate Cancer with Differentiation from Enzalutamide and Bicalutamide Chemical Series

A Chinese patent application (CN 201710726874) discloses imidazolone compounds of general formula (I) as androgen receptor (AR) antagonists for treating prostate cancer, including castration-resistant prostate cancer (CRPC) [1]. The patent establishes that the imidazolone scaffold provides a distinct chemical series separate from existing AR antagonists such as enzalutamide (a benzamide derivative) and bicalutamide (a nonsteroidal antiandrogen with a different core structure). The patent notes that despite the availability of enzalutamide (FDA approved 2012) and bicalutamide, patients eventually progress to CRPC with mortality occurring within 2-4 years, and activated AR remains a critical driver through mechanisms including AR gene overexpression [1]. The imidazolone-based AR antagonist series represents a structurally differentiated approach that may address resistance mechanisms not overcome by current agents.

Prostate cancer Androgen receptor antagonist CRPC

Optimal Procurement and Research Application Scenarios for Imidazolone (CAS 378750-35-7) Based on Quantitative Evidence


Oncology Lead Optimization Programs Requiring EGFR-Targeted Anticancer Scaffolds with Validated Superiority to Doxorubicin

Research teams developing EGFR-targeted anticancer agents should procure imidazolone (CAS 378750-35-7) as the core synthetic building block for imidazolone-sulphonamide-pyrimidine hybrid derivatives. The quantitative evidence demonstrates that compound 6b derived from this scaffold achieved an IC₅₀ of 1.05 μM against MCF-7 breast cancer cells, representing 1.8-fold superior potency compared to doxorubicin (IC₅₀ = 1.91 μM) . This validated potency advantage provides a de-risked starting point for medicinal chemistry optimization compared to unproven alternative heterocyclic scaffolds. Procurement is specifically justified when the research objective involves EGFR kinase inhibition and apoptosis induction pathways.

Antidiabetic Drug Discovery Targeting α-Glucosidase with Demonstrated 60-Fold Potency Advantage Over Standard Inhibitors

Diabetes research programs focused on α-glucosidase inhibition should prioritize imidazolone scaffold procurement for synthesizing imidazo[1,2-c]quinazoline derivatives. Compound 11j exhibited an IC₅₀ of 12.44 μM, achieving approximately 60-fold higher potency than the standard α-glucosidase inhibitor (IC₅₀ = 750.0 μM) in direct comparative assays . This two-order-of-magnitude potency differential establishes the imidazolone-derived chemotype as a high-value starting point for antidiabetic lead discovery where enzyme inhibition magnitude correlates with therapeutic glucose-lowering efficacy. Procurement supports SAR exploration around the imidazo[1,2-c]quinazoline core.

Antimicrobial Resistance Programs Developing β-Lactam Potentiators with Up to 256-Fold MRSA Efficacy Enhancement

Investigators addressing MRSA antibiotic resistance through adjuvant strategies should procure imidazolone scaffold for derivative synthesis. Evidence demonstrates that imidazolone-derived compounds at low concentrations (0.0625 mM) enhanced oxacillin efficacy against MRSA by up to 256-fold, restoring susceptibility to β-lactam antibiotics in otherwise resistant strains . This quantitative potentiation effect provides procurement justification for antimicrobial resistance programs where developing adjuvants to rescue existing antibiotics represents a high-priority alternative to novel antibiotic discovery. The scaffold enables exploration of structure-activity relationships for β-lactamase circumvention.

Cardiometabolic Drug Discovery Requiring Dual PPARα/AT1 Multimodal Pharmacology Not Achievable with Standard Imidazole Scaffolds

Research programs targeting metabolic syndrome, diabetes, obesity, dyslipidemia, or hypertension with multimodal therapeutic approaches should procure imidazolone scaffold for synthesizing polysubstituted derivatives. The imidazolone core uniquely enables dual PPARα agonist and AT1 antagonist pharmacology due to its distinct physicochemical profile (PSA 42 Ų, XLogP3 -0.8) that differs substantially from imidazole (PSA 28.7 Ų, XLogP3 -0.1) [1]. Given the high population prevalence of these conditions—dyslipidemias affecting 43.6% and hypertension affecting 30.1% of adults in developed countries—the multimodal mechanism represents a differentiated therapeutic strategy that simpler scaffolds cannot support [2]. Procurement enables exploration of PPAR/AT1 dual-acting agents for comprehensive cardiovascular risk reduction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.